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Compound of Interest

Compound Name: 1-Methyl-4-piperidone

Cat. No.: B142233

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidone, a heterocyclic organic compound, serves as a pivotal intermediate in
the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its structural
motif is a core component in numerous biologically active molecules, making it a compound of
significant interest to the medicinal chemistry and drug development communities. This
technical guide provides an in-depth overview of 1-Methyl-4-piperidone, encompassing its
chemical identity, physicochemical properties, synthesis protocols, and its application in the
synthesis of notable pharmaceuticals.

Chemical Identity and Synonyms

The standardized nomenclature and various synonyms for 1-Methyl-4-piperidone are crucial
for accurate identification and literature searches.

IUPAC Name: 1-methylpiperidin-4-one[1][2][3]

CAS Number: 1445-73-4[1][2]

Molecular Formula: CeH11NO[4]

Molecular Weight: 113.16 g/mol [2][4]
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A variety of synonyms are used in literature and commercial listings to refer to this compound.

Synonym Reference(s)
N-Methyl-4-piperidone [2][4]
1-Methyl-4-piperidinone [1][4]
N-Methyl-y-piperidone [4]
1-Methyl-4-oxopiperidine [1]
4-Piperidinone, 1-methyl- [1114]
N-Methyl-4-piperidinone [1]
1-Methylpiperidine-4-one [1]

Physicochemical Properties

Understanding the physicochemical properties of 1-Methyl-4-piperidone is essential for its
handling, storage, and application in chemical synthesis.

Property Value Reference(s)
Physical State Clear yellow to orange liquid [4]
Boiling Point 55-60 °C at 11 mm Hg [4]
Density 0.973 g/mL at 20 °C [4]
Refractive Index n20/D 1.460 [4]
Flash Point 140 °F (60 °C) [4]
Water Solubility Miscible [4]
Storage Temperature 0-6°C, Air Sensitive [4]

Synthesis of 1-Methyl-4-piperidone
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Several synthetic routes to 1-Methyl-4-piperidone have been developed. Below are detailed
protocols for two common methods.

Synthesis via Dieckmann Condensation of a Diamine

A classical and widely cited method involves the intramolecular Dieckmann condensation of a
diester formed from methylamine and ethyl acrylate.

Experimental Protocol:

o Double Michael Addition: Methylamine is reacted with two equivalents of ethyl acrylate in a
suitable solvent. This reaction forms the corresponding diester, diethyl 3,3'-
(methylazanediyl)dipropanoate.

o Dieckmann Cyclization: The resulting diester undergoes an intramolecular Claisen
condensation (Dieckmann cyclization) in the presence of a strong base, such as sodium
ethoxide, to form the (-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

o Saponification and Decarboxylation: The [3-keto ester is then subjected to saponification
using a strong base (e.g., sodium hydroxide) to hydrolyze the ester, followed by acidification
and heating to promote decarboxylation, yielding 1-Methyl-4-piperidone.[2]

Synthesis from Diethyl 1,3-acetonedicarboxylate

A more recent and high-yielding method utilizes diethyl 1,3-acetonedicarboxylate as a key
starting material.[5]

Experimental Protocol:

o Reaction Mixture Preparation: To a reaction vessel containing benzene, add diethyl 1,3-
acetonedicarboxylate, p-toluenesulfonic acid, and a suitable catalyst.[5]

¢ Mannich-type Reaction: Under stirring, add formaldehyde and methylamine to the mixture.
Heat the reaction to reflux.[5] The molar ratio of diethyl 1,3-acetone dicarboxylate to
formaldehyde to methylamine is typically 1:3:2.[5]

o Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove any solid byproducts.[5]
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o Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the filtrate and stir for
approximately 4 hours.[5] Centrifuge the mixture and separate the hydrochloric acid layer.
Heat the acid layer to reflux to effect decarboxylation.[5]

« |solation: After cooling, adjust the pH to 12 with a base. Extract the product with
dichloromethane. Dry the organic layer over anhydrous sodium sulfate, remove the solvent
by distillation, and purify the resulting 1-Methyl-4-piperidone by chromatography to achieve
a high purity product.[5] A reported yield for this method is 91.7% with a purity of 99.4%.[5]

Applications in Pharmaceutical Synthesis

1-Methyl-4-piperidone is a valuable building block for the synthesis of various
pharmaceuticals. Its ketone functionality allows for a range of chemical transformations, making
it a versatile precursor.

Synthesis of Naratriptan

Naratriptan is a triptan-class drug used for the treatment of migraine headaches. 1-Methyl-4-
piperidone is a key intermediate in its synthesis.

Experimental Workflow for Naratriptan Synthesis:

The synthesis involves the condensation of an indole derivative with 1-Methyl-4-piperidone,
followed by reduction.

Starting Materials

5-(2-methylsulfamoyl-ethyl)-1H-indole Condensation

1-Methyl-4-piperidone

Intermediate Final Product
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Synthetic pathway of Naratriptan from 1-Methyl-4-piperidone.

Experimental Protocol (General Overview):

o Condensation: 5-(2-methylsulfamoyl-ethyl)-1H-indole is condensed with N-methyl-4-
piperidone.[1][4] This reaction is typically an Aldol condensation carried out in the presence
of a base like potassium hydroxide or potassium tert-butoxide, or an acid such as
trifluoroacetic acid.[4]

o Formation of Intermediate: The condensation reaction yields 2-[3-(1-methyl-1,2,3,6-
tetrahydro-pyridin-4-yl)-1H-indole-5-yl]ethanesulfonic acid methyl amide.[1][4]

e Reduction: The intermediate is then reduced to afford the final product, Naratriptan.[1][4]

Synthesis of Pimavanserin

Pimavanserin is an atypical antipsychotic used for the treatment of hallucinations and delusions
associated with Parkinson's disease psychosis. A key step in its synthesis involves a derivative

of 1-Methyl-4-piperidone.
Experimental Workflow for Pimavanserin Synthesis:

The synthesis of Pimavanserin involves the reductive amination of 1-Methyl-4-piperidone
followed by coupling with an isocyanate or a carbamate derivative.
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Synthetic pathway of Pimavanserin utilizing a derivative of 1-Methyl-4-piperidone.

Experimental Protocol (General Overview):

e Reductive Amination: 1-Methyl-4-piperidone undergoes reductive amination with p-
fluorobenzylamine to produce the key intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-
amine.[6]

o Synthesis of the Coupling Partner: In a separate pathway, a commercially available 4-
hydroxyphenylacetate ester is alkylated, followed by hydrolysis to the corresponding
carboxylic acid.[6] This acid is then converted to an isocyanate derivative.[6]

e Final Coupling: The N-(4-fluorobenzyl)-1-methylpiperidin-4-amine intermediate is then
coupled with the prepared isocyanate derivative to yield Pimavanserin.[6]

Conclusion

1-Methyl-4-piperidone is a compound of considerable importance in the field of organic and
medicinal chemistry. Its versatile reactivity and established synthetic routes make it an
indispensable building block for the creation of complex molecular architectures, particularly in
the development of novel therapeutic agents. The detailed understanding of its properties and
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reaction pathways, as outlined in this guide, is crucial for its effective utilization in research and
industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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